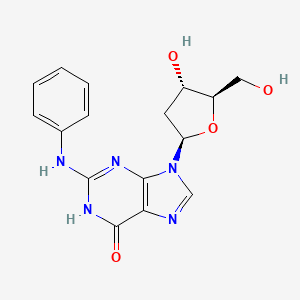
N-Succinyl-Phe-Gly-Leu beta-naphthylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Succinyl-Phe-Gly-Leu beta-naphthylamide is a synthetic peptide substrate commonly used in biochemical research. It is known for its role as a substrate for neutral endopeptidases, particularly those that degrade luteinizing hormone-releasing hormone (LH-RH) . The compound has the molecular formula C31H36N4O6 and a molecular weight of 560.64 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Succinyl-Phe-Gly-Leu beta-naphthylamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt). After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions: N-Succinyl-Phe-Gly-Leu beta-naphthylamide primarily undergoes hydrolysis reactions catalyzed by neutral endopeptidases. These enzymes cleave the peptide bond, releasing the beta-naphthylamide moiety .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH. The presence of divalent metal ions such as zinc or calcium can enhance the activity of the endopeptidases .
Major Products Formed: The major products formed from the hydrolysis of this compound are the individual amino acids and the beta-naphthylamide moiety .
Applications De Recherche Scientifique
N-Succinyl-Phe-Gly-Leu beta-naphthylamide is widely used in scientific research due to its role as a substrate for neutral endopeptidases. It is utilized in studies involving enzyme kinetics, inhibitor screening, and the characterization of proteolytic enzymes . In biology and medicine, it is used to investigate the degradation of peptide hormones such as LH-RH, providing insights into hormonal regulation and potential therapeutic targets . Additionally, the compound is employed in industrial applications for the development of enzyme assays and diagnostic kits .
Mécanisme D'action
The mechanism of action of N-Succinyl-Phe-Gly-Leu beta-naphthylamide involves its recognition and binding by neutral endopeptidases. These enzymes cleave the peptide bond between the leucine and beta-naphthylamide moieties, resulting in the release of the beta-naphthylamide group . The cleavage process is facilitated by the active site of the enzyme, which contains catalytic residues that participate in the hydrolysis reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide
- N-Succinyl-Leu-Tyr-7-amido-4-methylcoumarin
- N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-trifluoromethylcoumarin
Uniqueness: N-Succinyl-Phe-Gly-Leu beta-naphthylamide is unique due to its specific sequence and the presence of the beta-naphthylamide moiety. This structure allows it to be selectively recognized and cleaved by neutral endopeptidases, making it a valuable tool in enzymatic studies . The beta-naphthylamide group also provides a chromogenic or fluorogenic signal upon cleavage, facilitating the detection and quantification of enzyme activity .
Propriétés
Formule moléculaire |
C45H66N4O4 |
|---|---|
Poids moléculaire |
727.0 g/mol |
Nom IUPAC |
N-[(2S)-1-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]octadecanamide |
InChI |
InChI=1S/C45H66N4O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-28-42(50)48-41(32-36-24-19-18-20-25-36)44(52)46-34-43(51)49-40(31-35(2)3)45(53)47-39-30-29-37-26-22-23-27-38(37)33-39/h18-20,22-27,29-30,33,35,40-41H,4-17,21,28,31-32,34H2,1-3H3,(H,46,52)(H,47,53)(H,48,50)(H,49,51)/t40-,41-/m0/s1 |
Clé InChI |
IPAFRCKODXCNEI-YATWDLPUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


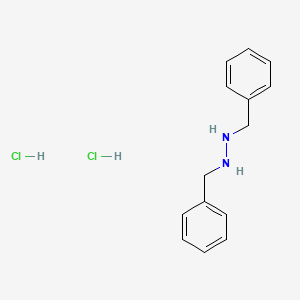


![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B13827973.png)
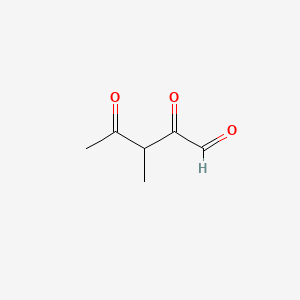
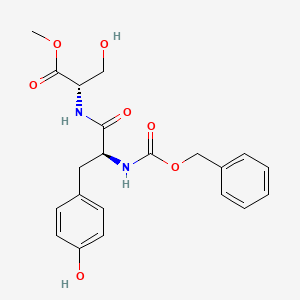
![2-[(4S)-4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B13827994.png)
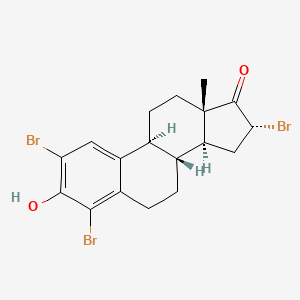
![2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline](/img/structure/B13828001.png)
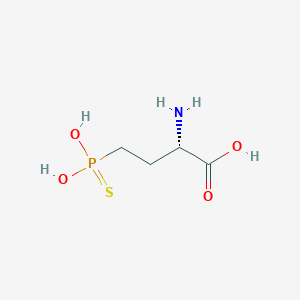
![(1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B13828004.png)
![[2-(Carbamoyloxy-dideuteriomethyl)-1,1-dideuterio-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate](/img/structure/B13828006.png)
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide](/img/structure/B13828008.png)
